Ethyl 1,4-dibenzylpiperazine-2-carboxylate
CAS No.: 72351-59-8
Cat. No.: VC6894294
Molecular Formula: C21H26N2O2
Molecular Weight: 338.451
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 72351-59-8 |
---|---|
Molecular Formula | C21H26N2O2 |
Molecular Weight | 338.451 |
IUPAC Name | ethyl 1,4-dibenzylpiperazine-2-carboxylate |
Standard InChI | InChI=1S/C21H26N2O2/c1-2-25-21(24)20-17-22(15-18-9-5-3-6-10-18)13-14-23(20)16-19-11-7-4-8-12-19/h3-12,20H,2,13-17H2,1H3 |
Standard InChI Key | KKXWTUYDLQVOOO-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ethyl 1,4-dibenzylpiperazine-2-carboxylate consists of a piperazine ring substituted with two benzyl groups at the 1- and 4-positions and an ethyl ester group at the 2-position. X-ray crystallography of related compounds, such as (2,8-dibenzyloctahydro-9aH-pyrazino[1,2-a]pyrazin-9a-yl)-methanol, confirms the chair conformation of the piperazine ring and the spatial arrangement of substituents, which influence reactivity and intermolecular interactions .
Physical and Chemical Properties
Key physicochemical parameters are summarized below:
Property | Value |
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Molecular Formula | |
Molecular Weight | 338.44 g/mol |
Boiling Point | 200 °C |
Density | 1.130 ± 0.06 g/cm³ |
pKa | 5.88 ± 0.10 |
CAS Registry Number | 72351-59-8 |
These properties are critical for solubility, stability, and reactivity in synthetic applications . The relatively low pKa suggests moderate basicity, influencing its behavior in acid-catalyzed reactions.
Synthesis and Mechanistic Insights
Traditional Synthetic Routes
Early syntheses of ethyl 1,4-dibenzylpiperazine-2-carboxylate involved multi-step sequences starting from simpler piperazine precursors. For example, Gubert et al. described a 7-step protocol beginning with ethyl 1,4-dibenzylpiperazine-2-carboxylate to access the unsubstituted OPP framework . These methods often required protective group strategies and chromatographic purification, limiting scalability.
Novel One-Pot Synthesis via Nitro-Mannich Reaction
A breakthrough was achieved through a serendipitous nitro-Mannich reaction, enabling a one-pot synthesis of OPP derivatives. When 1,4,7-trimethyldiethylenetriamine reacted with nitromethane and para-formaldehyde in refluxing ethanol, an unexpected nitro group displacement occurred, yielding the tricyclic aziridinium ion intermediate 6. Subsequent nucleophilic ring opening by water produced (2,8-dibenzyloctahydro-9aH-pyrazino[1,2-a]pyrazin-9a-yl)-methanol (5a), as confirmed by single-crystal X-ray diffraction (Fig. 1) .
Mechanistic Pathway:
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Nitro-Mannich Condensation: Formation of the initial adduct 4.
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Intramolecular Displacement: The central nitrogen atom displaces the nitro group, generating aziridinium ion 6.
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Ring Opening: Water acts as a nucleophile, opening the strained three-membered ring to yield 5a .
This method reduces synthetic steps and improves efficiency, making it invaluable for accessing OPP-based drug candidates.
Applications in Pharmaceutical Research
Role in Heterobicyclic System Synthesis
Ethyl 1,4-dibenzylpiperazine-2-carboxylate is a precursor to OPPs, which are privileged scaffolds in drug discovery. OPPs exhibit conformational rigidity and hydrogen-bonding capacity, enhancing their affinity for biological targets. For instance, OPP derivatives have been explored as:
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Neurological Agents: Modulators of serotonin and dopamine receptors .
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Anticancer Compounds: Inhibitors of protein-protein interactions .
Functionalization and Derivative Synthesis
The ethyl ester group in ethyl 1,4-dibenzylpiperazine-2-carboxylate permits diverse functionalizations:
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Hydrolysis: Conversion to carboxylic acids for further coupling reactions.
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Aminolysis: Synthesis of amide derivatives with enhanced bioavailability.
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Reduction: Generation of alcohol intermediates for prodrug strategies .
Comparative Analysis with Related Piperazine Derivatives
Ethyl 1-Benzyl-4-Methylpiperazine-2-Carboxylate (CAS 63285-59-6)
This analog replaces one benzyl group with a methyl group, reducing steric hindrance and altering pharmacokinetic properties. While it shares the ethyl ester moiety, its simpler structure limits utility in complex heterocycle synthesis.
Methyl 1,4-Dibenzylpiperazine-2-Carboxylate Hydrochloride (CID 45264773)
The methyl ester variant exhibits higher crystallinity and solubility in polar solvents, facilitating purification. Protonation of the piperazine nitrogen enhances stability in acidic formulations .
Future Directions and Challenges
Scalability and Green Chemistry
Current one-pot methods rely on stoichiometric reagents and organic solvents. Future work should explore catalytic systems and aqueous conditions to improve sustainability .
Targeted Drug Discovery
Structural diversification of OPPs derived from ethyl 1,4-dibenzylpiperazine-2-carboxylate could yield novel kinase inhibitors or antimicrobial agents. Computational modeling and high-throughput screening will accelerate lead optimization.
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